molecular formula C29H26O3S B14225614 1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one CAS No. 823829-27-2

1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one

Cat. No.: B14225614
CAS No.: 823829-27-2
M. Wt: 454.6 g/mol
InChI Key: DCFXCBAQDKXLSJ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with triphenylmethylthiol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and advanced purification techniques may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into different derivatives, such as alcohols or thiols, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens, nitrating agents, sulfuric acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)-2-[(phenylmethyl)sulfanyl]ethan-1-one
  • 1-(2,4-Dimethoxyphenyl)-2-[(methylsulfanyl)ethan-1-one

Comparison: 1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one is unique due to the presence of the triphenylmethylsulfanyl group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for specific research applications.

Properties

CAS No.

823829-27-2

Molecular Formula

C29H26O3S

Molecular Weight

454.6 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-tritylsulfanylethanone

InChI

InChI=1S/C29H26O3S/c1-31-25-18-19-26(28(20-25)32-2)27(30)21-33-29(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-20H,21H2,1-2H3

InChI Key

DCFXCBAQDKXLSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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